4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds such as 4-benzylpiperidine have been shown to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
As a monoamine releasing agent, 4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one likely interacts with its targets by increasing the release of monoamines, specifically dopamine and norepinephrine, into the synaptic cleft. This results in an increase in the signaling of these neurotransmitters, leading to changes in neuronal activity .
Biochemical Pathways
The compound’s action on dopamine and norepinephrine release implicates it in several biochemical pathways. These include the dopaminergic and noradrenergic signaling pathways, which are involved in a variety of physiological processes such as mood regulation, reward, and stress response .
Pharmacokinetics
Similar compounds like 4-benzylpiperidine have been noted to have a fast onset of action and a short duration . These properties suggest that the compound is rapidly absorbed and eliminated, but further studies would be needed to confirm this.
Result of Action
The increased release of dopamine and norepinephrine induced by this compound can lead to a variety of molecular and cellular effects. These may include increased neuronal firing, changes in gene expression, and alterations in synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps:
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Formation of Benzylpiperidine: : The initial step involves the synthesis of 1-benzylpiperidine. This can be achieved by the catalytic hydrogenation of 4-cyanopyridine in the presence of toluene, followed by the reduction of the pyridine ring .
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Cyclization to Form Benzoxazepinone: : The benzylpiperidine intermediate is then subjected to cyclization reactions to form the benzoxazepinone ring. This step often involves the use of reagents such as phosgene or triphosgene under controlled conditions to facilitate the formation of the oxazepine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
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Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the oxazepine ring to a more saturated form.
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Substitution: : Nucleophilic substitution reactions can occur at the benzyl group, where reagents such as sodium hydride and alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could lead to more saturated derivatives of the original compound.
Scientific Research Applications
4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known psychoactive compounds .
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Pharmacology: : The compound is investigated for its interactions with various neurotransmitter systems, including dopamine and serotonin receptors .
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Biological Studies: : It is used in research to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Known for its role as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
3-(Piperidin-4-yl)benzo[d]isoxazole: Investigated for its potential as a GlyT1 inhibitor in the treatment of schizophrenia.
Uniqueness
4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one stands out due to its combined structural features, which may confer unique pharmacological properties not seen in simpler analogs. Its dual functionality as both a benzylpiperidine and a benzoxazepinone derivative allows for a broader range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-(1-benzylpiperidin-4-yl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21-16-25-20-9-5-4-8-18(20)15-23(21)19-10-12-22(13-11-19)14-17-6-2-1-3-7-17/h1-9,19H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXTVZBKOWUXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3OCC2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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